2-[4-(1,3-Dioxaindan-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole
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Overview
Description
2-[4-(1,3-Dioxaindan-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole is a complex organic compound featuring a thiazole ring system. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Dioxaindan-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole typically involves the formation of the thiazole ring through cyclization reactions. One common method includes the reaction of α-haloketones with thiourea under basic conditions to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization and functionalization. The use of automated synthesis equipment and optimization of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-Dioxaindan-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
2-[4-(1,3-Dioxaindan-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Dioxaindan-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic scaffold found in many biologically active compounds.
1,3-Dioxaindan Derivatives: Known for their unique structural properties and biological activities.
Fluoro-methoxyphenyl Compounds: Often used in medicinal chemistry for their pharmacological properties.
Uniqueness
2-[4-(1,3-Dioxaindan-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its dual thiazole rings and the presence of both 1,3-dioxaindan and fluoro-methoxyphenyl groups make it a versatile compound for various applications.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O3S2/c1-24-16-4-2-11(6-13(16)21)14-8-27-19(22-14)20-23-15(9-28-20)12-3-5-17-18(7-12)26-10-25-17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGRMPFAOQDVRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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